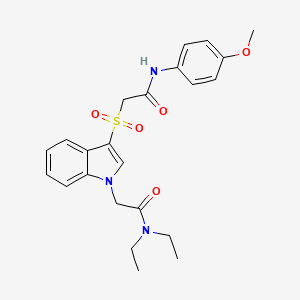

N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)32(29,30)16-22(27)24-17-10-12-18(31-3)13-11-17/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVOLQLCMYPHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide (CAS Number: 878056-41-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of 457.5 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, including anticancer effects.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing the 4-methoxyphenyl group have been shown to possess higher antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH radical scavenging method is commonly used to evaluate this activity, demonstrating that these compounds can effectively neutralize free radicals, thereby potentially protecting cells from oxidative stress .

The anticancer potential of this compound is hypothesized to be linked to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have shown that similar indole-based compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

- MTT Assay on Cancer Cell Lines : In vitro studies using the MTT assay have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). For example, certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

- Structure Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl ring and the presence of specific functional groups significantly influence the anticancer activity. For instance, substituents like methoxy or halogens enhance the cytotoxic effects against targeted cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Activity: The 4-methoxyphenyl group in the target compound and 19s may enhance target binding via electron donation, similar to COX-2 inhibitors . Sulfonyl vs. Phenoxy Linkages: The sulfonyl group in the target compound likely increases metabolic resistance compared to the phenoxy ether in 19s, which may undergo oxidative cleavage .

Backbone Modifications :

- The N,N-diethyl acetamide in the target compound and DEPA analogs enhances lipophilicity, favoring blood-brain barrier penetration. However, DEPA’s simpler structure lacks the indole-sulfonyl moiety, limiting its therapeutic scope to insect repellency .

- Indole vs. Pyridinyl Cores : The indole core in the target compound and D-24851 supports π-stacking interactions, while D-24851’s pyridinyl group introduces basicity, improving solubility and tubulin binding .

Metabolic Stability :

- The sulfonyl bridge in the target compound and COX-2 inhibitor reduces susceptibility to hydrolysis compared to ester-containing analogs. However, the 4-methoxyphenyl group may still undergo O-demethylation, a pathway observed in fluorophenyl derivatives .

- Phenethyl vs. Diethyl Groups : The phenethyl amide in is metabolized via CYP3A4/2D6, whereas the diethyl groups in the target compound may shift metabolism to less critical pathways .

Q & A

Q. What are the standard synthetic pathways for this compound, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves sequential reactions: (1) sulfonylation of the indole moiety, (2) coupling of the 4-methoxyphenylaminoacetamide group, and (3) final N,N-diethylation. Key conditions include:

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps .

- Catalysts : Employ bases like triethylamine to deprotonate intermediates and drive sulfonyl coupling .

Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (diethyl groups) and δ 7.2–8.1 ppm (aromatic protons) .

- 13C NMR : Confirm carbonyl groups (δ 165–170 ppm) and sulfonyl carbons (δ 55–60 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ with accurate mass matching the molecular formula .

- Infrared (IR) Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across cell-based assays?

- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigate by:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and passage numbers .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assay) .

- Positive/Negative controls : Include reference inhibitors (e.g., indomethacin for COX-2 studies) .

Statistical analysis (e.g., ANOVA with post-hoc tests) is critical to distinguish noise from true activity differences.

Q. What rational design strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- In silico predictions : Use MetaSite to identify metabolic soft spots (e.g., benzylic positions). Replace labile groups (e.g., methoxy with fluorine) to block oxidation .

- SAR studies : Synthesize analogs with modified substituents (e.g., fluorophenyl or pyridinyl) and test microsomal stability .

- Pharmacokinetic profiling : Assess plasma half-life (t1/2) and clearance rates in rodent models post-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.